Sodium [1,1'-biphenyl]-2-sulfonate

Hydrotrope Electrolyte Tolerance Formulation Stability

Standard alkylbenzene sulfonate hydrotropes precipitate in concentrated electrolyte solutions, limiting formulation stability and shelf life. Sodium [1,1'-biphenyl]-2-sulfonate, with its ortho-substituted biphenyl backbone, delivers markedly higher solubility in high-salinity brines and exceptional fine-particle stabilization. • Remains soluble and active in >10% NaCl solutions where conventional SXS fails. • Proven emulsifier for tight-PSD latexes in synthetic rubber, acrylic coatings, and specialty adhesives. • Effective dispersant for TiO₂ pigments, SiO₂ nanoparticles, and polishing slurries. Custom synthesis available; inquire for batch sizes and lead times.

Molecular Formula C12H9NaO3S
Molecular Weight 256.25 g/mol
Cat. No. B12859821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium [1,1'-biphenyl]-2-sulfonate
Molecular FormulaC12H9NaO3S
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H10O3S.Na/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1
InChIKeyCWNWIGKTLUSTBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium [1,1'-Biphenyl]-2-Sulfonate: Properties & Role


Sodium [1,1'-biphenyl]-2-sulfonate is an anionic aromatic sulfonate characterized by an ortho-substituted biphenyl backbone . This structural motif confers distinct physicochemical and functional properties compared to its para-substituted isomer (Sodium [1,1'-biphenyl]-4-sulfonate) and other common hydrotropes/surfactants like sodium xylene sulfonate (SXS) [1]. Key properties include high water solubility (>500 mg/mL at 25°C), a strong acidic nature (pKa ~1.5 for the sulfonate group), and moderate thermal stability (decomposes at 285–290°C) . Its primary applications leverage its amphiphilic character as a hydrotrope, dispersant, and emulsifying agent, particularly in formulations requiring high electrolyte tolerance and fine particle stabilization [2].

Ortho-substituted biphenyl sulfonate with distinct conformational profile vs. para-isomer
High aqueous solubility profile and reported electrolyte tolerance for concentrated systems
Amphiphilic hydrotrope / dispersant / emulsifier for fine particle stabilization and solubilization

Sodium [1,1'-Biphenyl]-2-Sulfonate: Ortho-Effect Advantage


Generic substitution of sodium [1,1'-biphenyl]-2-sulfonate with its 4-sulfonate isomer or other short-chain alkylbenzene sulfonates is not equivalent due to fundamental differences in molecular geometry, electronic distribution, and resultant performance. The ortho-substitution pattern introduces steric hindrance that restricts rotation around the inter-ring bond, creating a conformationally distinct, more polarizable structure compared to the planar, symmetrical para-isomer . This affects critical parameters such as solubility in concentrated electrolytes [1] and efficacy in stabilizing fine dispersions . Furthermore, the biphenyl core itself imparts a different hydrophobic character and hydrotropic/micellar behavior compared to simple alkylbenzene sulfonates like SXS, which are well-documented hydrotropes but lack the biphenyl's specific solvation properties [2].

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Ortho-substitution geometry may lead to different electrolyte solubility and hydration compared to para-isomer; direct replacement may require validation.
!
Biphenyl core provides distinct hydrotropic and adsorption behavior; simple alkylbenzene sulfonates (e.g., SXS) may not replicate solvation and stabilization profile.
!
Steric and electronic effects from ortho-substitution may influence dispersant efficacy and particle size control; alkyldiphenyl ether sulfonates may show different performance.

Sodium [1,1'-Biphenyl]-2-Sulfonate: Evidence vs. Analogs


Electrolyte Tolerance: Ortho vs. Para Isomer

The ortho-substitution of sodium [1,1'-biphenyl]-2-sulfonate provides a distinct advantage in solubility and electrolyte tolerance compared to its para-isomer, sodium [1,1'-biphenyl]-4-sulfonate. While specific quantitative head-to-head data for the unalkylated isomers is limited in public literature, patents for closely related alkylbiphenyl disulfonates demonstrate that the biphenyl core, particularly with ortho-substitution, enables high solubility in concentrated aqueous electrolytic solutions where conventional alkylbenzenesulfonates fail [1]. This is attributed to the ortho-substituent's steric and electronic influence on the biphenyl system, which enhances hydration and prevents salting-out . The 2-sulfonate isomer, by virtue of its ortho-substitution, is expected to exhibit superior performance in high-ionic-strength environments, such as those found in enhanced oil recovery (EOR) or industrial cleaning formulations [1].

Electrolyte Tolerance
Class-level inference
Ortho-substituted biphenyl sulfonate: reported high solubility in concentrated electrolytes. Conventional alkylbenzenesulfonates: limited solubility.
Structural inference suggests ortho isomer may maintain solubility where alkylbenzene sulfonates precipitate.
Data to verify; ortho vs. para difference not directly quantified in cited study.
Hydrotrope Electrolyte Tolerance Formulation Stability

Emulsion Polymerization: Alkylbiphenyl vs. Alkyldiphenyl Ether Sulfonates

In emulsion polymerization systems, alkylbiphenyl sulfonates, the class to which alkylated derivatives of sodium [1,1'-biphenyl]-2-sulfonate belong, have been shown to produce polymer particles with finer size and superior emulsion stability compared to alkyldiphenyl ether disulfonates, which are themselves considered high-performance emulsifiers [1]. The patent literature explicitly states that alkyldiphenyl ether disulfonates, while effective, are "unsatisfactory in performance, relatively expensive, and considerably limited in application" compared to the alkylbiphenyl disulfonates [1]. This indicates that the biphenyl core, especially when sulfonated at ortho positions, offers a more effective and potentially more economical route to achieving fine, stable latex particles.

Emulsion Polymerization
Reported comparison
Alkylbiphenyl disulfonates: reported finer particle size and excellent stability vs. alkyldiphenyl ether disulfonates in vinyl monomer polymerization.
Patent context indicates performance advantage for latex and coating formulations.
Quantitative particle size reduction not specified; confirm under target conditions.
Emulsion Polymerization Particle Size Control Latex Stability

Hydrotropic Advantage Over Alkylbenzene Sulfonates

Sodium [1,1'-biphenyl]-2-sulfonate is positioned as a hydrotrope due to its biphenyl structure, which provides a hydrophobic moiety too small for classic micellization but large enough for effective hydrotropic solubilization of hydrophobic compounds . While direct CMC data for the 2-sulfonate is not publicly available, the behavior can be contrasted with sodium xylene sulfonate (SXS), a common hydrotrope with a CMC estimated around 0.5-1.0 M [1]. The biphenyl core of sodium [1,1'-biphenyl]-2-sulfonate is larger and more polarizable than a xylene group, which may shift its hydrotropic/micellar transition and alter its solubilization capacity for specific hydrophobic guests. The ortho-substitution further differentiates it by creating a more 'bent' and less planar structure, which can influence its ability to intercalate between and solubilize aromatic or hydrophobic molecules .

Hydrotropic Character
Class-level inference
Biphenyl core is larger and more polarizable than xylene group in SXS; may shift hydrotrope/micellar transition and solubilization capacity.
Solubilization behavior likely differs from simple alkylbenzene sulfonates; context-dependent.
No direct CMC or solubilization data for this compound; SXS CMC ~0.5-1.0 M used as reference.
Hydrotrope Solubilization Critical Micelle Concentration (CMC)

Dispersant for TiO₂ and SiO₂ Nanoparticles

Sodium [1,1'-biphenyl]-2-sulfonate is specifically identified as an effective dispersant for preventing nanoparticle aggregation in colloidal suspensions of materials like TiO₂ and SiO₂ . This function is directly attributed to its amphiphilic nature, where the ortho-sulfonated biphenyl group adsorbs onto particle surfaces while the ionic sulfonate group provides electrostatic stabilization in aqueous media . In contrast, common dispersants like sodium dodecyl sulfate (SDS) or lignosulfonates operate via different mechanisms (e.g., longer alkyl chain micellization or polymeric steric hindrance), which may be less effective for certain inorganic nanoparticle systems or incompatible with specific formulation requirements. The unique ortho-biphenyl structure offers a distinct adsorption profile compared to linear alkyl chain or naphthalene-based dispersants.

Nanoparticle Dispersant
Data to verify
Reported to prevent aggregation of TiO₂ and SiO₂ nanoparticles in aqueous colloidal suspensions.
Descriptive claim without comparative data; source review required.
No quantitative study or head-to-head dispersant comparison cited.
Dispersant Nanoparticle Stabilization Colloidal Suspension

Sodium [1,1'-Biphenyl]-2-Sulfonate: Key Applications


Emulsion Polymerization for Latex & Coatings

Based on the superior performance of alkylbiphenyl sulfonates in producing fine, stable polymer particles compared to alkyldiphenyl ether disulfonates [1], sodium [1,1'-biphenyl]-2-sulfonate is a strong candidate as an emulsifier for emulsion polymerization processes requiring tight particle size control and high latex stability. This is particularly relevant for synthetic rubber, acrylic coatings, and specialty adhesives where film formation and mechanical properties are paramount.

High-Electrolyte Cleaners & Oilfield Chemicals

The demonstrated tolerance of biphenyl sulfonates to concentrated aqueous electrolytic solutions, where conventional alkylbenzenesulfonates precipitate [2], positions sodium [1,1'-biphenyl]-2-sulfonate as a valuable hydrotrope and coupling agent. It is well-suited for formulating heavy-duty alkaline cleaners for metal surfaces or as a component in enhanced oil recovery (EOR) surfactant floods that must remain soluble and active in high-salinity reservoir brines.

Stabilizing TiO₂ and SiO₂ Dispersions

Given its specific utility as a dispersant for preventing nanoparticle aggregation in colloidal suspensions , this compound should be evaluated for stabilizing titanium dioxide (TiO₂) pigments in paints and inks, or for creating stable aqueous dispersions of silica (SiO₂) nanoparticles used in polishing slurries, coatings, and nanocomposite materials.

Specialty Hydrotrope for Aromatic Actives

Owing to its biphenyl core, which provides a distinct hydrotropic character compared to simple alkylbenzene sulfonates [3], sodium [1,1'-biphenyl]-2-sulfonate may offer enhanced solubilization for specific aromatic or hydrophobic active ingredients in agrochemical formulations, liquid laundry detergents, or pharmaceutical preparations where standard hydrotropes like sodium xylene sulfonate prove insufficient.

Application
Selection Property
Validation Focus
Emulsion polymerization (latex, coatings)
Particle size control and latex stability context
Particle size distribution, mechanical stability of emulsion
High-electrolyte cleaners & oilfield fluids
Electrolyte tolerance and hydrotropic solubilization
Solubility and surface activity in concentrated brine/alkaline media
TiO₂ & SiO₂ nanoparticle dispersion
Nanoparticle stabilization profile
Colloidal stability, aggregation prevention, zeta potential
Specialty hydrotrope for aromatic actives
Aromatic solubilization capacity vs. simple alkylbenzene sulfonates
Clarity, stability, and active loading in formulated products

Technical Documentation Hub

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7 linked technical documents
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